Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate
Description
Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate is a chemical compound that combines the structural features of quinoline, bromobenzene, and sulfonate groups
Properties
IUPAC Name |
quinolin-8-yl 4-bromo-3-propoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-2-11-23-17-12-14(8-9-15(17)19)25(21,22)24-16-7-3-5-13-6-4-10-20-18(13)16/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYUBFJROBJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate typically involves a multi-step process. One common method starts with the preparation of 4-bromo-3-propoxybenzenesulfonyl chloride, which is then reacted with quinolin-8-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new biaryl compound formed by the coupling of this compound with an arylboronic acid .
Scientific Research Applications
Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate include other quinoline derivatives, such as:
- Quinolin-8-yl 4-chlorobenzoate
- Quinolin-8-yl 4-bromo-2-fluorobenzene-1-sulfonate
- Quinolin-8-yl 4-styrylbenzene-1-sulfonate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the sulfonate group enhances its solubility and stability in various solvents.
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